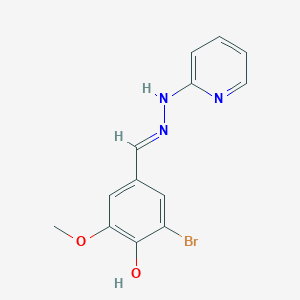![molecular formula C18H18N2O2 B6055837 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6055837.png)
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a non-receptor tyrosine kinase that is primarily expressed in hematopoietic cells and plays a crucial role in the signaling pathways of cytokine receptors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 was developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as for the prevention of organ transplant rejection.
Mécanisme D'action
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream signaling molecules, including signal transducer and activator of transcription (STAT) proteins. This leads to the suppression of cytokine signaling and the reduction of inflammation.
Biochemical and Physiological Effects:
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been shown to have a selective and potent inhibitory effect on JAK3, with minimal effects on other JAK family members. This specificity is important in minimizing off-target effects and reducing toxicity. N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has also been shown to have a long half-life and good oral bioavailability, making it a promising candidate for oral administration.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has several advantages for laboratory experiments, including its specificity for JAK3, its potency, and its oral bioavailability. However, its limitations include its high cost and the potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research on N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide. These include the investigation of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease, as well as in cancer. Additionally, further studies on the mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide and its effects on immune cell function may provide insights into the development of new immunomodulatory therapies.
Méthodes De Synthèse
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide involves several steps, including the reaction of 2-methyl-3-nitrobenzoic acid with cyclopropylamine to form N-(2-methyl-3-nitrobenzoyl)cyclopropanecarboxamide. This compound is then reduced to N-(2-methyl-3-aminobenzoyl)cyclopropanecarboxamide, which is subsequently reacted with 3-chloro-N-(2-cyano-3-methylphenyl)benzamide to form N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide.
Applications De Recherche Scientifique
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and preventing organ transplant rejection in animal models. In clinical trials, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has demonstrated significant efficacy in the treatment of rheumatoid arthritis and psoriasis, and has been approved by the US Food and Drug Administration (FDA) for the treatment of rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-15(19-17(21)13-6-3-2-4-7-13)8-5-9-16(12)20-18(22)14-10-11-14/h2-9,14H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUWRKYCZWYIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-ethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6055756.png)
![4-benzyl-1-[4-(methylthio)benzyl]piperidine](/img/structure/B6055763.png)
![2-{4-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6055771.png)

![ethyl 3-(4-fluorobenzyl)-1-[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6055785.png)
![2-(3-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6055786.png)
![4-methoxy-N-({1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6055787.png)
![11,11-dimethyl-6-(methylthio)-3,4,11,12-tetrahydro-2H,9H-pyrano[4',3':4,5]thieno[3,2-e]pyrimido[1,2-c]pyrimidine hydrochloride](/img/structure/B6055800.png)
![2-[4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055812.png)
![2-ethyl-3-phenyl-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6055818.png)
![(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6055833.png)


![4-hydroxy-7-isopropyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6055854.png)